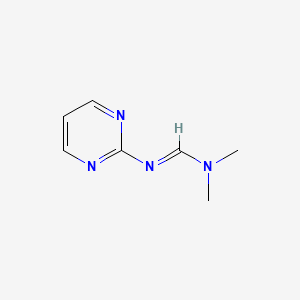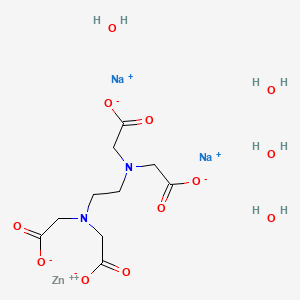
乙二胺四乙酸二钠四水合物
描述
Disodium zinc ethylenediaminetetraacetate tetrahydrate is a zinc complex with ethylenediaminetetraacetic acid (EDTA) that forms part of various chemical analyses and applications due to its complexing properties.
Synthesis Analysis
The synthesis of related zinc complexes often involves reactions between zinc salts and ethylenediamine derivatives in aqueous medium, as illustrated by the synthesis of Dichloro(ethylenediamine-N,N-di-3-propionato)zinc and Bis(Ethylenediamine-N,N-Di-3-Propionato)Zinc Dihydrate. These reactions typically occur under controlled conditions to ensure the formation of the desired complex (Tsirul’nikova et al., 2017); (Tsirul’nikova et al., 2018).
Molecular Structure Analysis
The molecular structure of zinc complexes with ethylenediamine derivatives is characterized by coordination polyhedra around the zinc atoms. In certain complexes, these polyhedra are slightly distorted tetrahedra, indicating the versatile coordination geometry of zinc in these compounds (Tsirul’nikova et al., 2017).
Chemical Reactions and Properties
Zinc complexes exhibit various chemical reactivities, such as the ability to undergo thermolysis, leading to the formation of compounds like ZnO. This demonstrates the complex's potential in materials synthesis and its chemical stability under certain conditions (Guo et al., 2006).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of zinc complexes can vary based on the specific ligands and the overall structure of the complex. These properties are crucial for their application in various fields, such as materials science and catalysis.
Chemical Properties Analysis
The chemical properties of disodium zinc ethylenediaminetetraacetate tetrahydrate and related complexes are significantly influenced by the ligand environment around the zinc ion. This environment dictates the complex's reactivity, its ability to form further complexes, and its application in various chemical processes.
Sodium Sulfosalicylate
Sodium sulfosalicylate is a derivative of sulfosalicylic acid, known for its applications in analytical chemistry and medical diagnostics.
Synthesis Analysis
The synthesis and molecular structure of sodium 5-sulfosalicylate dihydrate involve the coordination of the sulfosalicylate anion with sodium ions in a crystal structure that retains intermolecular hydrogen bonds, showcasing its unique coordination chemistry (Marzotto et al., 2001).
Molecular Structure Analysis
Sodium sulfosalicylate complexes demonstrate unique coordination modes, such as syn-syn coordination, highlighting the flexibility and diversity of sulfosalicylate ligands in binding metal ions. These structural characteristics are pivotal in understanding the complex's reactivity and applications (Marzotto et al., 2001).
Chemical Reactions and Properties
The reactivity of sodium sulfosalicylate with metal ions, such as copper, leads to the formation of various complexes. These reactions are of interest in the development of potential anticancer agents and in analytical applications, where the sulfosalicylate ligand plays a crucial role in complex formation and stability (Marzotto et al., 2001).
Physical Properties Analysis
Physical properties like solubility and crystallinity of sodium sulfosalicylate compounds are critical for their practical applications, influencing their use in chemical synthesis, analysis, and possibly in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of sodium sulfosalicylate, including its reactivity with various metal ions and its role in promoting complex formation, are fundamental to its applications in chemistry and biochemistry.
Disodium Zinc Ethylenediaminetetraacetate Tetrahydrate
Disodium zinc ethylenediaminetetraacetate tetrahydrate is a complex formed between zinc ions and ethylenediaminetetraacetic acid (EDTA), which is widely utilized for its chelating properties in various chemical processes and analyses.
Synthesis Analysis
The synthesis of zinc complexes, such as Disodium zinc ethylenediaminetetraacetate tetrahydrate, often involves reacting zinc salts with ethylenediamine derivatives in aqueous solutions. These reactions are carefully controlled to yield the desired complex. Studies have shown the synthesis of related complexes where zinc ions are coordinated with modified ethylenediamine ligands, indicating similar methodologies could be applied for Disodium zinc ethylenediaminetetraacetate tetrahydrate (Tsirul’nikova et al., 2017); (Tsirul’nikova et al., 2018).
Molecular Structure Analysis
Zinc complexes, including Disodium zinc ethylenediaminetetraacetate tetrahydrate, exhibit specific coordination geometries around the zinc ion. The coordination polyhedra are typically slightly distorted, showcasing the versatile coordination behavior of zinc in these complexes (Tsirul’nikova et al., 2017).
Chemical Reactions and Properties
The reactivity and stability of zinc complexes are crucial for their application in material synthesis and other chemical processes. For example, the thermolysis of certain zinc complexes to form ZnO demonstrates the potential utility of these complexes in materials science (Guo et al., 2006).
Sodium Sulfosalicylate
Sodium sulfosalicylate is a derivative of sulfosalicylic acid, notable for its application in chemical analyses and potential medical diagnostics due to its unique properties.
Synthesis Analysis
The synthesis of sodium 5-sulfosalicylate dihydrate, as an example, involves the loss of a proton from the sulfosalicylic acid group while retaining hydrogen bonds, illustrating the compound's complex chemistry and structure (Marzotto et al., 2001).
Molecular Structure Analysis
Sodium sulfosalicylate complexes display unique coordination modes, such as syn-syn coordination, which emphasize the versatility of sulfosalicylate ligands in metal ion binding and the diversity of their structural arrangements (Marzotto et al., 2001).
Chemical Reactions and Properties
Reactivity studies of sodium sulfosalicylate with copper ions lead to the formation of complexes that have been proposed as potential anticancer agents. These studies underscore the importance of the sulfosalicylate ligand in complex formation and its chemical stability (Marzotto et al., 2001).
科学研究应用
它用于锌和镁的体积测定。选择性的 pH 控制可以单独滴定锌,然后滴定同一溶液中的镁 (Brown & Hayes, 1953)。
该化合物已被用于铝的精确络合库仑滴定中,证明了其在准确测定其他元素纯度方面的效用 (Tanaka, Hotta, & Yoshimori, 1980)。
在毒理学中,它已被用于提高铅中毒中螯合药物的疗效并维持治疗期间的体内锌状态 (Flora & Tandon, 1990)。
另一个应用是在电渗析中,它充当络合剂,从废水中将铜离子与锌盐分离,展示了其在金属回收和废物减少方面的潜力 (Babilas 等,2021)。
该化合物在食品科学中用作防腐剂和调味剂,其作为食品添加剂的安全性已得到广泛研究 (Sande, Wirtz, Vos, & Verhagen, 2014)。
在材料科学中,它有助于合成硫化锌 (ZnS) 纳米粒子,影响它们的尺寸、稳定性和半导体性能 (Kuznetsova, Kazantseva, & Rempel, 2016)。
它已被用于制备用于超级电容器的氮掺杂分级多孔碳,展示了其在先进材料合成中的作用 (Yu 等,2018)。
该化合物在环境科学中得到应用,例如回收化学洗脱液和改善浸出后的土壤质量 (Jiang 等,2019)。
它参与锌螯合性质的研究,有助于我们了解锌在生物系统中的重要作用 (Catapano 等,2018)。
该化合物用于分析化学,特别是用于测定药物制剂中的氧化锌,说明其在质量控制中的重要性 (Simões 等,2020)。
作用机制
Target of Action
Disodium zinc ethylenediaminetetraacetate tetrahydrate (DZEDTA) primarily targets metal ions in biological systems . It forms complexes with metal ions such as iron, zinc, copper, and magnesium .
Mode of Action
DZEDTA acts as a chelating agent, utilizing its two carboxylate groups and two amino groups to engage with metal ions . This interaction results in the formation of stable complexes .
Biochemical Pathways
The chelation properties of DZEDTA affect various biochemical pathways by altering the availability of metal ions. For instance, it can inhibit enzymes, such as metalloproteases, that require divalent cations for activity . The exact pathways affected can vary depending on the specific metal ions involved and the biological system in which DZEDTA is applied.
Pharmacokinetics
Its solubility in water and methanol suggests that it may be readily absorbed and distributed in aqueous biological systems
Result of Action
The primary result of DZEDTA’s action is the removal of heavy metals from aqueous solutions . This ability to eliminate heavy metals enhances its applicability in various research areas, particularly those requiring the elimination of heavy metal contaminants .
Action Environment
The action of DZEDTA can be influenced by environmental factors. For instance, its solubility varies with the solvent used . It is moderately soluble in methanol, but insoluble in dioxane, acetone, and acetonitrile . This suggests that the efficacy and stability of DZEDTA could be affected by the chemical composition of its environment.
属性
IUPAC Name |
disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.4H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;4*1H2;/q;2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVLVCFKKCNROJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Na2O12Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium zinc ethylenediaminetetraacetate tetrahydrate | |
CAS RN |
176736-49-5 | |
| Record name | Disodium zinc ethylenediaminetetraacetate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key applications of Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate highlighted in the research?
A1: The research highlights two primary applications for this compound:
Q2: How does Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate contribute to the performance of waterproof coatings?
A: While the exact mechanism of action within the coating is not explicitly detailed in the research, its inclusion alongside other components like wollastonite powder, quartz glass fiber, and a bonding assistant suggests a synergistic effect. [] It's plausible that the compound contributes to:
Q3: What makes Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate a desirable dyeing promoter in textile applications?
A3: The research highlights several advantages of using this compound as a dyeing promoter:
- Increased Dye Uptake: It significantly improves the uptake of reactive dyes by the fabric, leading to deeper and richer colors. []
- Reduced Environmental Impact: Its use allows for a reduction in the amount of inorganic salts typically required in reactive dyeing. [] This is environmentally beneficial, as it minimizes the discharge of salts into wastewater.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)
![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)
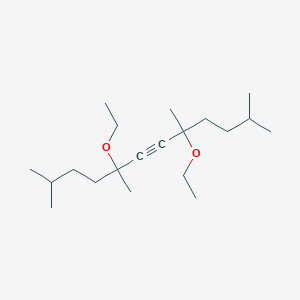

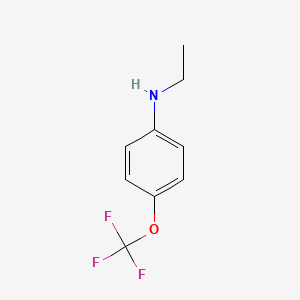

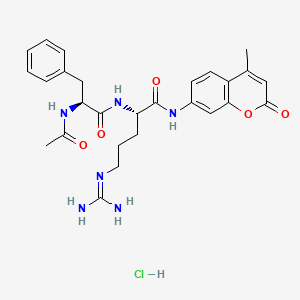
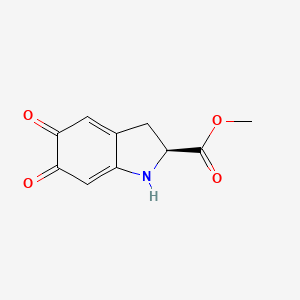
![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)
